
4-fluoro-3-phenyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-phenyl-1H-quinolin-2-one is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
The synthesis of 4-fluoro-3-phenyl-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with benzoyl chloride followed by cyclization can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-fluoro-3-phenyl-1H-quinolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
4-fluoro-3-phenyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: The compound finds applications in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-3-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and transcription. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its target enzymes .
Comparison with Similar Compounds
4-fluoro-3-phenyl-1H-quinolin-2-one can be compared with other fluorinated quinoline derivatives, such as:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Ciprofloxacin: A well-known fluoroquinolone antibiotic with broad-spectrum antibacterial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties .
Properties
CAS No. |
777932-47-5 |
|---|---|
Molecular Formula |
C15H10FNO |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
4-fluoro-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10FNO/c16-14-11-8-4-5-9-12(11)17-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,18) |
InChI Key |
ASNZNUZPAMQHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



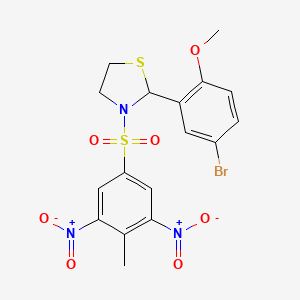
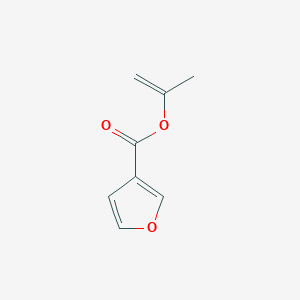
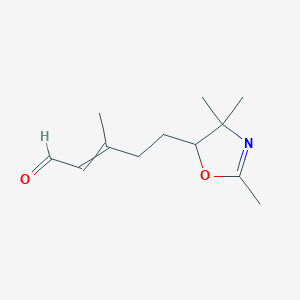
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)
![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
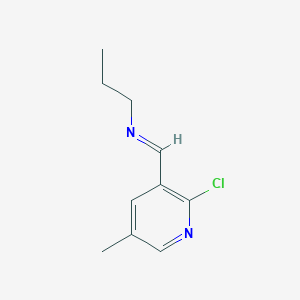
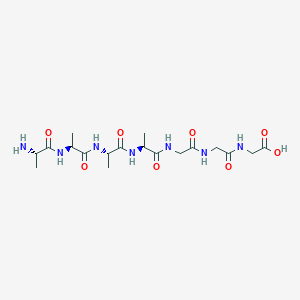

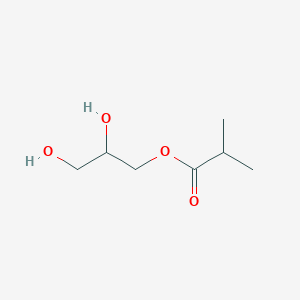
![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
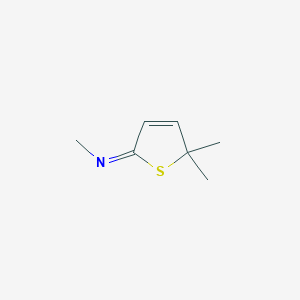
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
